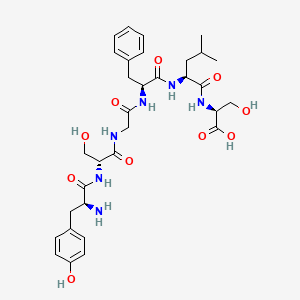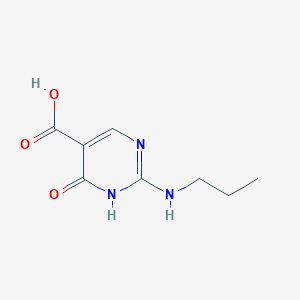![molecular formula C7H7NO3 B14406910 2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole CAS No. 86697-00-9](/img/structure/B14406910.png)
2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
The synthesis of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is typically carried out in the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoles, while reduction can yield amines .
Aplicaciones Científicas De Investigación
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug design .
Mecanismo De Acción
The mechanism of action of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Comparación Con Compuestos Similares
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be compared with other isoxazole derivatives, such as 4,5-dihydroisoxazole and 3,4-dihydroisoxazole . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 4,5-dihydroisoxazole is known for its antimicrobial properties, whereas 3,4-dihydroisoxazole has been studied for its anticancer potential . The unique structure of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE, with its additional dioxocino ring, contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
86697-00-9 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2H-[1,3]dioxocino[6,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-7-6(1)3-8-11-7/h1-4,8H,5H2 |
Clave InChI |
OVWIMNJKKMZZIU-UHFFFAOYSA-N |
SMILES canónico |
C1OC=CC2=CNOC2=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

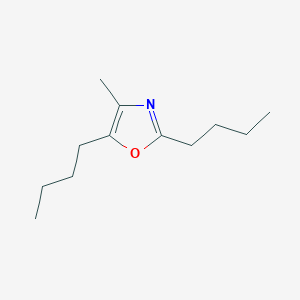
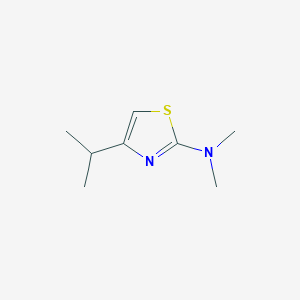
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)

![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
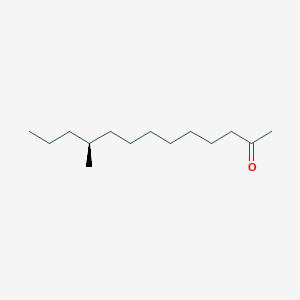
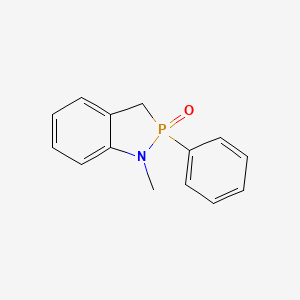
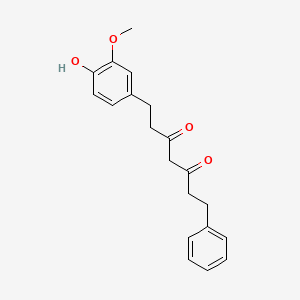
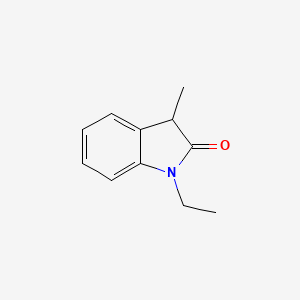
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
